4-Methylquinoline-2-carbaldehyde
Overview
Description
4-Methylquinoline-2-carbaldehyde is an organic compound with the molecular formula C11H9NO It is a derivative of quinoline, featuring a methyl group at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis often begins with 4-methylquinoline.
Formylation Reaction: The introduction of the aldehyde group at the 2-position can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents.
Reaction Conditions: The reaction is usually carried out under controlled temperatures, often between 0°C to 50°C, to ensure the selective formylation at the desired position.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not extensively documented, the principles of organic synthesis and process optimization are applied to scale up the laboratory procedures. This involves optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring, due to the electron-donating effect of the methyl group.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of catalysts.
Major Products:
Oxidation: 4-Methylquinoline-2-carboxylic acid.
Reduction: 4-Methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-Methylquinoline-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylquinoline-2-carbaldehyde depends on its specific application:
Biological Activity: It may interact with biological macromolecules such as proteins and nucleic acids, altering their function. For instance, it can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Chemical Reactions: The aldehyde group is highly reactive, allowing the compound to participate in various nucleophilic addition and condensation reactions.
Comparison with Similar Compounds
Quinoline-2-carbaldehyde: Lacks the methyl group at the 4-position, which can influence its reactivity and biological activity.
4-Methylquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Methylquinoline-4-carbaldehyde: Similar structure but with different positioning of the methyl and aldehyde groups, affecting its chemical properties and applications.
Uniqueness: 4-Methylquinoline-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
4-methylquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-6-9(7-13)12-11-5-3-2-4-10(8)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGTKCUWCMWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508493 | |
Record name | 4-Methylquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40105-30-4 | |
Record name | 4-Methylquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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